molecular formula C19H22ClF2N3O2S B2760617 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 1396761-82-2

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

Katalognummer: B2760617
CAS-Nummer: 1396761-82-2
Molekulargewicht: 429.91
InChI-Schlüssel: OVNDVKGHLXEZAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22ClF2N3O2S and its molecular weight is 429.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in relation to its interaction with various neurotransmitter receptors. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, receptor binding affinities, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H26ClN3O3SC_{21}H_{26}ClN_3O_3S and has a molecular weight of approximately 421.96 g/mol. The presence of the piperazine ring and the difluorophenyl moiety suggests potential interactions with central nervous system (CNS) receptors.

Receptor Binding Affinity

Research indicates that this compound exhibits significant affinity for dopamine receptors, particularly the D4 subtype. The following table summarizes key binding affinities:

Receptor IC50 (nM) Selectivity
Dopamine D40.057>10,000 times selective over D2
Serotonin 5-HT1A>10,000Selective
Adrenergic Alpha1>10,000Selective

These findings highlight the compound's potential as a selective ligand for the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders.

Neuroprotective Effects

A study investigating the neuroprotective properties of similar compounds demonstrated that derivatives of piperazine exhibited significant effects in models of cerebral ischemia. For instance, a related compound significantly prolonged survival time in mice subjected to acute cerebral ischemia (see Table below).

Treatment Group Survival Time (minutes)
Control (Normal Saline)8.67 ± 1.12
Compound Treatment14.83 ± 0.42
Nimodipine (Control)3.52 ± 1.04

The results suggest that compounds with similar structures may offer protective effects against neuronal damage.

Case Studies and Research Findings

  • Dopamine D4 Receptor Affinity : A detailed study on N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide revealed an IC50 value of 0.057 nM for the D4 receptor, showcasing its high selectivity compared to D2 receptors and other serotonin receptors .
  • Neuroprotective Activity : In vivo studies have demonstrated that piperazine derivatives can significantly enhance survival rates in models of ischemic stroke, indicating potential therapeutic applications in neuroprotection .
  • Structure-Affinity Relationships : The structure-activity relationship (SAR) studies have shown that modifications on the piperazine ring and the introduction of different aromatic substituents can markedly influence receptor selectivity and binding affinity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dopamine Receptor Affinity
The compound has been identified as a potent and selective ligand for the dopamine D4 receptor. Studies have shown that it exhibits high affinity for this receptor subtype, with IC50 values as low as 0.057 nM, indicating its effectiveness in modulating dopaminergic activity . This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists.

Potential Therapeutic Applications
Given its affinity for the D4 receptor, this compound may be beneficial in treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). The D4 receptor is implicated in cognitive processes and emotional regulation, making it a target for novel therapeutic agents aimed at improving symptoms associated with these disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Schizophrenia Models : In animal studies simulating schizophrenia-like symptoms, administration of the compound resulted in significant reductions in hyperactivity and improvements in cognitive function, suggesting its potential utility as an antipsychotic agent.
  • ADHD Studies : Research involving attention-deficit models indicated that the compound could enhance attention and reduce impulsivity, aligning with the therapeutic goals for ADHD treatment.

Eigenschaften

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-(2,5-difluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClF2N3O2S/c20-16-1-4-18(5-2-16)25-11-9-24(10-12-25)8-7-23-28(26,27)14-15-13-17(21)3-6-19(15)22/h1-6,13,23H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNDVKGHLXEZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.